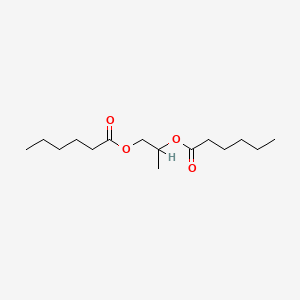

Propylene glycol dihexanoate

Description

Structure

3D Structure

Properties

CAS No. |

50343-36-7 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

2-hexanoyloxypropyl hexanoate |

InChI |

InChI=1S/C15H28O4/c1-4-6-8-10-14(16)18-12-13(3)19-15(17)11-9-7-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

RMZFJNNOMUICLE-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OCC(C)OC(=O)CCCCC |

Canonical SMILES |

CCCCCC(=O)OCC(C)OC(=O)CCCCC |

density |

0.943-0.948 (20°) |

Other CAS No. |

50343-36-7 |

physical_description |

Clear colourless liquid; Mild fruity to green aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Propylene Glycol Dihexanoate

Esterification Pathways for Propylene (B89431) Glycol Dihexanoate Synthesis

The principal route for synthesizing propylene glycol dihexanoate is through the esterification of propylene glycol with two equivalents of hexanoic acid. This reaction involves the formation of an ester linkage between the hydroxyl groups of the glycol and the carboxyl group of the fatty acid, with the elimination of water.

Conventional Chemical Esterification Techniques

Conventional chemical esterification remains a widely used method for the production of this compound due to its efficiency and the use of readily available catalysts. This process typically involves heating propylene glycol and hexanoic acid in the presence of a strong acid catalyst.

Commonly employed catalysts include mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (pTSA) researchgate.net. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation or by operating under reflux conditions researchgate.netnih.gov.

The molar ratio of the reactants plays a crucial role in maximizing the yield of the diester. An excess of hexanoic acid is often used to drive the equilibrium towards the formation of this compound researchgate.net. Reaction temperatures typically range from 110°C to 130°C under reflux conditions researchgate.net. For instance, using a catalyst loading of 0.5–2 wt% H₂SO₄ can achieve over 90% conversion in 6–8 hours researchgate.net.

Another approach involves the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., Y and Beta zeolites) psu.edugoogle.comresearchgate.net. These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and reduced corrosion issues compared to homogeneous mineral acids mdpi.com. For example, the synthesis of a related compound, propylene glycol diacetate, has been achieved using a fixed-bed pre-reactor followed by a catalytic distillation tower with a solid acid catalyst, leading to a propylene glycol conversion of over 99% google.com.

Table 1: Conventional Chemical Esterification Parameters for Propylene Glycol Esters

| Catalyst | Reactant Ratio (Glycol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Source(s) |

| H₂SO₄ | 1:2.2 (Propylene Glycol:Caprylic Acid) | 110–130 | 6–8 | >90 | researchgate.net |

| pTSA | 1:2.5 (Propylene Glycol:Caprylic Acid) | 100 (Microwave) | 0.5–0.75 | 95 | researchgate.net |

| Amberlyst-15 | - | 60-80 | - | - | google.com |

| Zeolite Y and Beta | 1:2.4 (Methyl Naphthyl Ketone:Propylene Glycol) | 146 | 3 | High | psu.edu |

Note: Data for caprylic acid is used as a proxy for hexanoic acid due to structural similarity and availability in the literature.

Enzymatic Synthesis Approaches

Enzymatic synthesis of this compound offers a greener alternative to conventional chemical methods, operating under milder reaction conditions and exhibiting high selectivity, which minimizes the formation of by-products. Lipases (EC 3.1.1.3) are the primary enzymes used for this esterification process researchgate.netnih.gov.

The choice of lipase (B570770) is critical for the efficient synthesis of propylene glycol esters. Various commercially available lipases have been screened for their catalytic activity in the esterification of propylene glycol with fatty acids. Among the screened enzymes, immobilized lipases are often preferred due to their enhanced stability and reusability.

A study on the synthesis of propylene glycol monolaurate, a closely related compound, screened several commercial lipases, including Novozym 435 (from Candida antarctica), Lipozyme RM IM (from Rhizomucor miehei), Lipozyme TL IM (from Thermomyces lanuginosus), and Lipase PS-C (from Pseudomonas cepacia). In this screening, Novozym 435 was identified as the most effective catalyst researchgate.net. The immobilization of lipases on supports like macroporous acrylic resins (as in Novozym 435) or polypropylene (B1209903) can enhance their activity and stability researchgate.netresearchgate.netacs.org.

The development of biocatalysts also involves optimizing the immobilization technique. For instance, cross-linked enzyme aggregates (CLEAs) have been explored to improve enzyme stability and reusability acs.orgmdpi.com.

Table 2: Screening of Commercial Lipases for Propylene Glycol Monolaurate Synthesis

| Lipase | Source Organism | Performance | Source(s) |

| Novozym 435 | Candida antarctica | Best catalyst | researchgate.net |

| Lipozyme RM IM | Rhizomucor miehei | Screened | researchgate.net |

| Lipozyme TL IM | Thermomyces lanuginosus | Screened | researchgate.net |

| Lipase PS-C | Pseudomonas cepacia | Screened | researchgate.net |

The kinetics of lipase-catalyzed esterification of propylene glycol with fatty acids often follow a Ping-Pong Bi-Bi mechanism researchgate.netacs.orgmdpi.comacs.orgui.ac.id. In this model, the enzyme first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the acyl-enzyme complex reacts with the alcohol (propylene glycol) to form the ester and regenerate the free enzyme.

Studies on the synthesis of propylene glycol monolaurate have shown that the reaction can be subject to substrate inhibition, particularly by the alcohol (propylene glycol) researchgate.net. The initial reaction rate is influenced by the concentrations of both substrates. The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is often used to determine the kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) researchgate.net.

For the forward reaction of propylene glycol and lauric acid, one study determined the kinetic parameters based on a Ping-Pong Bi-Bi mechanism with inhibition by 1,2-propanediol researchgate.net. While specific kinetic parameters for this compound are not extensively reported, the mechanistic model is expected to be similar.

To enhance the efficiency and yield of the enzymatic synthesis of this compound, several process intensification strategies have been explored. These methods aim to overcome equilibrium limitations and improve reaction rates.

Microwave Irradiation: The application of microwave irradiation has been shown to significantly accelerate the enzymatic esterification of propylene glycol with fatty acids. Microwaves can selectively heat polar molecules, leading to faster reaction times and potentially higher yields compared to conventional heating methods researchgate.netmdpi.comdntb.gov.ua. For the synthesis of propylene glycol monolaurate, microwave assistance improved the initial reaction rate researchgate.net.

Ultrasound Assistance: Sonication is another physical method used for process intensification. Ultrasound can enhance mass transfer and may also have a direct effect on the enzyme's catalytic activity nih.govscielo.brufrgs.br. Ultrasound-assisted enzymatic synthesis has been successfully applied to the production of various cosmetic esters nih.govdntb.gov.ua.

Membrane Reactors: Enzymatic membrane reactors (EMRs) offer an integrated approach where the reaction and the separation of products and by-products occur simultaneously. By using a membrane to selectively remove water, the reaction equilibrium can be shifted towards the product side, leading to higher conversions researchgate.netuni-stuttgart.deacademie-sciences.fr. Lipases can be immobilized within the membrane pores or on the membrane surface researchgate.net.

Solvent-Free Systems: Conducting the reaction in a solvent-free system is an environmentally friendly approach that also increases the concentration of reactants, potentially leading to higher reaction rates. However, the high viscosity of such systems can pose mass transfer limitations polscientific.comnih.gov.

Novel Synthetic Routes and Catalytic Systems

Beyond the conventional esterification pathways, research is ongoing to develop novel synthetic routes and catalytic systems for the production of this compound and related esters.

Reactive Distillation: This process integrates reaction and distillation in a single unit. For esterification reactions, the continuous removal of water from the reaction zone by distillation drives the reaction to completion. The use of a solid acid catalyst as the packing material in the distillation column can further enhance this process google.com. This technique has been proposed for the continuous production of propylene glycol diacetate google.com.

Solid Acid Catalysts: As mentioned earlier, the use of heterogeneous solid acid catalysts like zeolites and ion-exchange resins represents a more sustainable alternative to homogeneous catalysts psu.edugoogle.comresearchgate.net. Research into novel solid catalysts with tailored acidity and porosity is an active area of investigation for various esterification reactions.

Ionic Liquids: Ionic liquids have been explored as environmentally benign catalysts and reaction media for the synthesis of propylene glycol ethers from propylene oxide researchgate.net. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for catalytic applications.

Transesterification: An alternative to direct esterification is transesterification, where an existing ester is reacted with propylene glycol in the presence of a catalyst. For example, propylene glycol can be reacted with a methyl or ethyl ester of hexanoic acid. This method can sometimes offer advantages in terms of reaction conditions and equilibrium position google.comresearchgate.net. Catalysts for transesterification can include basic catalysts like sodium methoxide (B1231860) or enzymatic catalysts like lipases google.com.

Development of Homogeneous and Heterogeneous Catalysts for Esterification

The synthesis of this compound is primarily achieved through the esterification of propylene glycol with hexanoic acid. ontosight.aievitachem.com This reaction is typically facilitated by a catalyst to achieve desirable reaction rates and yields. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While they often exhibit high activity and selectivity, their separation from the product mixture can be challenging and costly. mdpi.com Examples of homogeneous catalysts used in esterification reactions include inorganic acids and organic sulfonic acids. google.com For instance, in related esterification processes, alkali-metal hydroxides have been employed. google.com In some cases, an excess of the carboxylic acid itself can act as a catalyst, eliminating the need for an external catalyst. google.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, typically as a solid. Their primary advantage is the ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling. mdpi.com This makes them a more environmentally friendly and cost-effective option for industrial processes. Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, have been successfully used in the esterification of propylene glycol with other acids. mdpi.comresearchgate.net Other examples of heterogeneous catalysts include solid inorganic compounds like alumina, silica-alumina, and zeolites. google.com

Enzymatic Catalysts: A greener alternative to chemical catalysis is the use of enzymes, particularly lipases. Lipases can catalyze the esterification reaction under mild conditions, often with high selectivity, reducing the formation of byproducts. google.comconicet.gov.ar Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely used due to their stability and reusability. google.comcsic.es The enzymatic synthesis of propylene glycol monoesters has been demonstrated, and this approach can be extended to the production of diesters. google.com

Table 1: Comparison of Catalyst Types for this compound Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, Methane sulfonic acid nih.gov | High activity and selectivity. mdpi.com | Difficult to separate from product, potential for corrosion. mdpi.com |

| Heterogeneous | Amberlyst-15 mdpi.comresearchgate.net, Alumina google.com, Silica-alumina google.com | Easy separation and recycling, reduced corrosion issues. mdpi.com | Potentially lower activity compared to homogeneous catalysts. |

| Enzymatic | Novozym 435 google.comcsic.es, Lipozyme RM-IM google.com | High selectivity, mild reaction conditions, environmentally friendly. google.comconicet.gov.ar | Higher cost, potential for denaturation at high temperatures. researchgate.net |

Advanced Reaction Engineering for Optimized Yield and Selectivity

Optimizing the yield and selectivity of this compound production involves careful consideration of various reaction engineering principles. This includes managing reaction equilibrium, optimizing process parameters, and employing efficient reactor and separation technologies.

Reaction Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the formation of the desired diester, the removal of a byproduct, typically water, is crucial. google.com This can be achieved through several methods, such as using an entraining agent like toluene (B28343) or xylene, or by introducing an inert gas stream (e.g., nitrogen or carbon dioxide) to carry away the water of reaction. google.com

Process Parameters: Key operating parameters that influence the reaction outcome include temperature, reactant molar ratio, and catalyst loading.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for enzymatic catalysis, excessively high temperatures can lead to enzyme denaturation and loss of activity. researchgate.net For chemical catalysis, higher temperatures can sometimes promote side reactions. rsc.org

Molar Ratio: Using an excess of one reactant, typically the less expensive one (in this case, often hexanoic acid), can shift the equilibrium to favor product formation. google.com However, an excessive amount of one reactant can sometimes lead to inhibition, particularly in enzymatic reactions. researchgate.net

Catalyst Loading: The concentration of the catalyst affects the reaction rate. An optimal catalyst loading exists where the rate is maximized without incurring unnecessary costs or causing mass transfer limitations. researchgate.net

Reactor Design and Separation: The choice of reactor can significantly impact the process efficiency. For heterogeneous catalysts, packed bed reactors or stirred tank reactors where the catalyst is contained are common. wiserpub.com For homogeneous catalysis, a continuous stirred-tank reactor (CSTR) followed by a separation unit is a typical configuration. wiserpub.com The integration of reaction and separation, such as in reactive distillation, can be a highly efficient method for equilibrium-limited reactions like esterification. mdpi.com In this process, the ester product is continuously removed from the reaction zone as it is formed, driving the reaction to completion.

Table 2: Research Findings on Esterification Process Optimization

| Study Focus | Key Findings | Reference |

|---|---|---|

| Esterification of acrylic acid with propylene glycol | An acid to alcohol mole ratio of 1:3, 5.5% (w/w) Amberlyst-15 catalyst loading, and a temperature of 70°C resulted in a 62.6% conversion after 60 minutes. | researchgate.net |

| Enzymatic synthesis of propylene glycol monolaurate | Novozym 435 was identified as the most effective lipase. Optimal temperature was found to be around 50°C; higher temperatures led to enzyme denaturation. | researchgate.net |

| Interesterification of triglycerides with propylene glycol | Reaction temperatures of 350° to 450° F are used with an alkaline catalyst. The final product composition (mono- vs. diesters) can be controlled by the reactant ratio and reaction conditions. | google.com |

| Catalyst-free esterification | Using a 10 to 50% molar excess of the monocarboxylic acid can act as a catalyst and drive the reaction. | google.com |

Mechanistic Investigations of Esterification Reactions

The mechanism of esterification, whether chemically or enzymatically catalyzed, involves a series of steps leading to the formation of the ester bond.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst (like H₂SO₄ or a solid acid resin), the reaction typically proceeds via the following steps:

Protonation of the carbonyl oxygen of the hexanoic acid, which makes the carbonyl carbon more electrophilic.

Nucleophilic attack of the hydroxyl group of propylene glycol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to release the final product and regenerate the acid catalyst.

Enzyme-Catalyzed Esterification (Lipase): The mechanism of lipase-catalyzed esterification is generally described by the Ping-Pong Bi-Bi mechanism. researchgate.net

The lipase's active site, which contains a catalytic triad (B1167595) (typically Ser-His-Asp), binds to the hexanoic acid. nih.gov

The serine hydroxyl group attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This step is facilitated by the histidine and aspartate residues.

An acyl-enzyme intermediate is formed, and a water molecule is released (in the case of hydrolysis, the reverse of esterification).

Propylene glycol then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate.

This leads to the formation of another tetrahedral intermediate, which then collapses to release the this compound and regenerate the free enzyme. nih.gov Inhibition by one of the substrates, such as propylene glycol, can sometimes occur. researchgate.net

Analytical Characterization and Quantification of Propylene Glycol Dihexanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are instrumental in confirming the chemical structure and assessing the purity of propylene (B89431) glycol dihexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of propylene glycol dihexanoate. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of propylene glycol, a key starting material, characteristic signals include a methyl doublet around 1.14 ppm. researchgate.net For this compound, additional signals corresponding to the hexanoate (B1226103) moieties would be observed. These include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) groups of the fatty acid chains, and signals for the propylene glycol backbone protons, which would be shifted downfield due to the ester linkages.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum of a related compound, poly(propylene fumarate), shows distinct signals for the methyl, methylene, and methine carbons of the propylene glycol unit, as well as for the carbonyl carbons of the ester groups. researchgate.net Similar characteristic peaks would be expected for this compound, allowing for unambiguous confirmation of its structure.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint. The exact mass of this compound is 272.19875937 Da. nih.gov

Proton transfer reaction-mass spectrometry (PTR-MS) has been used to detect related compounds like propylene glycol, where protonated molecules are detected at specific mass-to-charge ratios (m/z). umt.edu For this compound, predicted collision cross-section (CCS) values for various adducts have been calculated. For instance, the [M+H]⁺ adduct is predicted at an m/z of 273.20604 with a CCS of 170.3 Ų, while the [M+Na]⁺ adduct is predicted at an m/z of 295.18798 with a CCS of 173.8 Ų. uni.lu These predicted values are crucial for identifying the compound in complex mixtures.

Furthermore, techniques like MALDI-TOF MS are effective in identifying impurities, such as monoesters, in ester-functionalized polymers. researchgate.net This highlights the utility of MS in assessing the purity of this compound by detecting byproducts from its synthesis.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC) and GC-MS Method Development

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a primary method for the analysis of propylene glycol and its esters. cdc.gov The volatility of this compound makes it amenable to GC analysis.

Method development for the analysis of glycols often involves optimizing parameters such as the column, temperature program, and injection and detector temperatures. For instance, in the analysis of propylene glycol in air samples, a GC-FID method was developed using a specific column and temperature program. osha.gov The analysis of impurities like ethylene (B1197577) glycol and diethylene glycol in propylene glycol has been established using GC, with specific methods outlined in pharmacopoeias. shimadzu.com These methods often involve direct injection of a diluted sample. cdc.govshimadzu.com

A typical GC method for glycols might use a fused silica (B1680970) capillary column and a temperature program that ramps from an initial low temperature to a final high temperature to ensure separation of all components. cdc.gov For this compound, a similar approach would be used, likely with a non-polar or medium-polarity column to achieve good peak shape and resolution from potential impurities like residual starting materials (propylene glycol, hexanoic acid) or byproducts (propylene glycol monohexanoate).

The following table summarizes typical GC conditions used for the analysis of related glycols, which can be adapted for this compound analysis.

| Parameter | Value |

| Column | Fused silica capillary, 30 m, 0.53-mm ID, 3-µm film (e.g., Rtx-35) cdc.gov |

| Carrier Gas | Helium cdc.gov |

| Injection Temperature | 220 °C - 250 °C shimadzu.comcdc.gov |

| Detector Temperature | 250 °C - 300 °C (FID) shimadzu.comcdc.gov |

| Temperature Program | e.g., 40°C, ramp at 8°C/min to 230°C cdc.gov |

Liquid Chromatography (LC) Techniques for Impurity Profiling

While GC is widely used, liquid chromatography (LC) can also be employed, particularly for the analysis of less volatile impurities or when derivatization is to be avoided. High-performance liquid chromatography (HPLC) coupled with detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for the analysis of esters like this compound.

LC methods are particularly useful for impurity profiling, allowing for the separation of the diester from monoesters and other related substances. For example, in the analysis of ester-end-functionalized polymers, mass spectrometry coupled with liquid chromatography can distinguish between diesters and monoesters. researchgate.net The development of an LC method would involve selecting an appropriate stationary phase (e.g., C18 or C8) and a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, run in an isocratic or gradient mode.

Advanced Analytical Method Validation and Performance Metrics

Validation of analytical methods is crucial to ensure they are reliable, accurate, and reproducible for their intended purpose. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). seejph.com

Key performance metrics that are evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. seejph.com For this compound, this would involve demonstrating that there is no interference from starting materials, byproducts, or other excipients.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. seejph.com This is typically demonstrated by a high correlation coefficient (r² > 0.99) for a calibration curve. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix. seejph.com Acceptable recovery is typically within 98.0% to 102.0%. seejph.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurities, low LOD and LOQ values are critical.

A study on the quantification of ethylene glycol and diethylene glycol in propylene glycol reported LODs of 3 ppm for both impurities using GC-FID. researchgate.net Similar validation would be required for methods developed for this compound to ensure they are fit for purpose in quality control laboratories.

The following table outlines the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from other components at the analyte's retention time. | Resolution > 2 between analyte and closest eluting peak. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99. seejph.com |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98.0% - 102.0%. seejph.com |

| Precision (Repeatability) | Agreement between results of repeated analyses of the same sample. | Relative Standard Deviation (RSD) < 2-5%. researchgate.net |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio of ~3:1. researchgate.net |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-noise ratio of ~10:1. researchgate.net |

Structure Function Relationships and Molecular Design Principles

Influence of Molecular Architecture on Functional Properties of Propylene (B89431) Glycol Esters

The functional characteristics of propylene glycol esters are intrinsically governed by their molecular structure, particularly the nature of the fatty acid chains esterified to the propylene glycol backbone. Key architectural features, such as the length and degree of unsaturation of these fatty acid moieties, significantly dictate the physicochemical properties and, consequently, the applications of these compounds.

The carbon chain length of the fatty acids has a direct and predictable impact on the physical properties of propylene glycol esters. An increase in chain length leads to a higher molecular weight, which in turn results in increased viscosity and decreased volatility. This is attributed to the greater van der Waals forces between longer hydrocarbon chains, which restricts molecular mobility. For instance, esters derived from shorter-chain fatty acids are less viscous and more volatile than those derived from longer-chain fatty acids like stearic acid.

Solubility is another critical property modulated by molecular architecture. Propylene glycol esters with shorter fatty acid chains possess a more polar character and thus exhibit greater solubility in polar solvents. Conversely, as the fatty acid chain lengthens, the molecule becomes more lipophilic (nonpolar), enhancing its solubility in oils and fats while diminishing its solubility in aqueous media. This amphiphilic nature is fundamental to their role as emulsifiers in various formulations. cnchemsino.com The melting point of these esters also correlates with the fatty acid chain length; longer, saturated chains can pack more densely into a crystalline structure, resulting in higher melting points.

The presence of double bonds (unsaturation) in the fatty acid chains introduces kinks in the molecular structure, which disrupts ordered packing and leads to lower melting points compared to their saturated counterparts. This modification in the molecular geometry also influences the ester's functionality, affecting properties like spreadability and texture in cosmetic and food applications.

| Property | Effect of Increasing Fatty Acid Chain Length |

| Molecular Weight | Increases |

| Viscosity | Increases |

| Volatility | Decreases |

| Solubility in Polar Solvents | Decreases |

| Solubility in Nonpolar Solvents | Increases |

| Melting Point (Saturated) | Increases |

Stereochemical Considerations in Propylene Glycol Dihexanoate Functionality

Propylene glycol (1,2-propanediol) is a chiral molecule, existing as two distinct enantiomers: (R)-propylene glycol and (S)-propylene glycol. nih.gov This inherent chirality means that this compound can also exist in different stereoisomeric forms, depending on the stereochemistry of the propylene glycol starting material. The specific three-dimensional arrangement of the atoms within the molecule can have a significant influence on its biological interactions and physical properties.

A key area where stereochemistry is crucial is in enzymatic processes. Enzymes, themselves being chiral macromolecules, often exhibit stereoselectivity, meaning they may interact with or metabolize one stereoisomer of a substrate preferentially over the other. google.com The enzymatic hydrolysis of this compound, a vital step in its metabolic breakdown, can therefore proceed at different rates for the (R)- and (S)-enantiomers. This stereoselective metabolism is a critical factor in the pharmaceutical and food industries, where the biological fate of a compound is of paramount importance.

Beyond biological activity, stereochemistry can also subtly affect the physical properties of this compound. The spatial arrangement of the hexanoate (B1226103) groups can influence how the molecules pack together in a solid or liquid state. This can lead to differences in properties such as melting point, crystalline structure, and viscosity between the different stereoisomers. While these effects may be minor, they can be significant in applications where precise control over physical characteristics is necessary, such as in the formulation of emulsions or topical products where texture and stability are key performance indicators.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the properties of molecules like this compound, thereby facilitating rational molecular design. scinito.ai These computational approaches allow for the in-silico investigation of structure-property relationships, offering insights that can guide the synthesis and application of novel propylene glycol esters.

Quantitative Structure-Property Relationship (QSPR) modeling is another powerful computational technique used in predictive design. bohrium.com QSPR models are mathematical equations that correlate the structural features of a molecule with a specific physical or chemical property. By developing a QSPR model for a series of propylene glycol esters, it is possible to predict the properties of new, yet-to-be-synthesized esters based on their molecular descriptors. This allows for the rapid screening of a large number of potential candidates to identify those with the desired characteristics for a particular application, significantly accelerating the research and development process.

These computational methods provide a deeper understanding of the molecular-level factors that govern the functionality of propylene glycol esters and enable the predictive design of new molecules with tailored properties for a wide array of applications.

Applications of Propylene Glycol Dihexanoate in Advanced Materials and Formulations

Solvent Properties and Cosolvency in Formulated Systems

As a solvent, propylene (B89431) glycol dihexanoate is valued for its ability to dissolve or dilute other substances, acting as a carrier in many formulations. thegoodscentscompany.comperflavory.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comperflavory.com Its chemical structure allows it to be effective in systems where water is not the primary solvent.

Propylene glycol dihexanoate demonstrates effective solvency for lipophilic (oil-soluble) compounds. This characteristic makes it a suitable choice as a solvent and diluent for flavor and fragrance agents, which are often non-aqueous in nature. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comperflavory.com In more specialized applications, it has been identified as a potential organic solvent for use in sensing systems. justia.com Its role as a carrier extends to various personal care products and other complex formulations where it aids in the uniform distribution of active ingredients. google.com

In liquid systems, this compound can influence flow characteristics. When used in conjunction with other components, such as rheology modifiers, it contributes to the creation of viscous dispersions. google.comgoogleapis.com This function is critical in products where precise control over viscosity is necessary for application and performance, such as in coatings and other formulated fluids.

Table 1: Functional Solvent Applications of this compound

| Application Area | Function | System Type |

| Flavors & Fragrances | Solvent, Diluent, Carrier | Non-Aqueous |

| Industrial Coatings | Rheology Contributor | Aqueous Dispersions |

| Sensing Systems | Organic Solvent | Non-Aqueous |

| Personal Care | Carrier | Emulsions / Mixed Systems |

Role as a Functional Additive in Polymeric and Coating Systems

Beyond its solvent properties, this compound is incorporated into polymers and coatings to impart specific physical properties and to meet environmental standards.

This compound functions as a water-insoluble plasticizer. googleapis.com A plasticizer is a substance added to a material, typically a polymer, to increase its flexibility and reduce brittleness. googleapis.com By embedding itself between polymer chains, it increases the free volume and lowers the glass transition temperature (Tg) of the polymer. googleapis.com This effect is crucial for forming a continuous film in coatings. As a diester, it is compatible with various polymer binders used in coating formulations.

A significant application of this compound is in the formulation of low VOC coatings. google.comepo.org Due to its low volatility, it can be used as an additive to improve the physical properties of aqueous coatings without contributing significantly to the VOC content. google.comgoogleapis.com In such formulations, it helps to extend the "wet edge" and "open time," which is the period during which a freshly applied paint can be blended with an adjacent wet paint section without showing lap marks. google.comepo.org This improved workability is a desirable characteristic in architectural and industrial paints. google.com

Table 2: Performance Characteristics in Low VOC Coatings

| Property | Function of this compound | Benefit |

| Volatility | Low | Reduces overall VOC content of the formulation. google.comgoogleapis.com |

| Film Formation | Plasticizer / Coalescent | Lowers the glass transition temperature of the polymer binder. googleapis.com |

| Application | Open-Time Additive | Extends wet edge time for improved workability. google.comepo.org |

Integration into Specialized Industrial Process Fluids

The specific properties of this compound allow for its use in specialized industrial fluids beyond coatings. Its function as a solvent for fragrance agents is a key example, where it serves as a diluent in the manufacturing of fragrance concentrates. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comperflavory.com Furthermore, its potential use as an organic solvent in the development of chemical sensors for ion detection points to its utility in highly specialized technical applications. justia.com

Environmental Fate, Transport, and Degradation of Propylene Glycol Dihexanoate

Biodegradation Pathways and Microbial Metabolism

No studies were identified that investigated the biodegradation pathways or microbial metabolism of propylene (B89431) glycol dihexanoate.

Aerobic Degradation Kinetics and By-product Analysis

Specific data on the kinetics of aerobic degradation, such as half-life in various environmental compartments (soil, water, sediment), are not available. Furthermore, there is no information on the by-products formed during the aerobic metabolism of propylene glycol dihexanoate.

Anaerobic Transformation Processes

There is a lack of information on the anaerobic transformation processes of this compound, including its degradation potential in anoxic environments and the resulting metabolites.

Environmental Mobility and Distribution in Biogeochemical Compartments

Detailed research on the environmental mobility and distribution of this compound in various biogeochemical compartments is not publicly available.

Adsorption to Soil and Sediment Matrices

No empirical data, such as soil organic carbon-water (B12546825) partitioning coefficients (Koc), were found to quantify the adsorption of this compound to soil and sediment. This information is crucial for predicting its movement and bioavailability in terrestrial and aquatic systems.

Leaching Potential to Groundwater Systems

Without data on its adsorption characteristics and persistence in soil, the leaching potential of this compound to groundwater systems cannot be determined.

Atmospheric Degradation Mechanisms

Information regarding the atmospheric fate of this compound is not available. Specifically, no data were found concerning its potential for volatilization or the mechanisms and kinetics of its degradation in the atmosphere, such as through reactions with hydroxyl radicals.

Green Chemistry and Sustainable Production of Propylene Glycol Dihexanoate

Sustainable Sourcing of Precursors for Propylene (B89431) Glycol Synthesis

The sustainability of propylene glycol dihexanoate is intrinsically linked to the sourcing of its precursors: propylene glycol and hexanoic acid. The move away from petrochemical-based feedstocks towards bio-based alternatives is a cornerstone of green chemistry.

A significant advancement in the sustainable production of propylene glycol is the utilization of bio-based glycerol (B35011). nih.gov Glycerol is a major byproduct of the biodiesel production process, which involves the transesterification of vegetable oils and animal fats. nih.gov The increasing global demand for biodiesel has resulted in a surplus of crude glycerol, making it an abundant and attractive renewable feedstock for value-added chemicals. nih.gov

The use of plant-based glycerol for propylene glycol production offers several advantages:

Renewability: It is derived from renewable resources like soybeans, canola, and palm oil, reducing dependence on finite fossil fuels. acs.orgindustryarc.com

Reduced Carbon Footprint: The production of bio-based propylene glycol can significantly lower greenhouse gas emissions compared to its petroleum-based counterpart. Some processes report a reduction of up to 61%.

Circular Economy: It valorizes a byproduct from another industry, contributing to a more circular and less wasteful economy. nih.gov

The conversion of glycerol to propylene glycol is primarily achieved through a process called catalytic hydrogenolysis. nih.gov This chemical reaction involves the removal of a hydroxyl group from the glycerol molecule and its replacement with a hydrogen atom. The reaction is typically carried out in the presence of a metal catalyst and hydrogen gas. nih.gov

Two main mechanisms have been proposed for this conversion: a dehydration-hydrogenation mechanism and a dehydrogenation-dehydration-hydrogenation mechanism. nih.gov The choice of catalyst is crucial for achieving high selectivity towards propylene glycol and minimizing the formation of byproducts. nih.gov Various catalysts have been studied for this process, including those based on copper, nickel, and precious metals. nih.gov

Recent advancements have focused on developing more efficient and stable catalysts to improve the economic viability and environmental performance of this process. nih.gov Additionally, research is ongoing into catalytic transfer hydrogenolysis, which utilizes renewable H-donors in a liquid medium, potentially eliminating the need for external hydrogen gas. nih.gov

Process Optimization for Reduced Environmental Impact

Beyond the use of renewable feedstocks, the principles of green chemistry are applied to optimize the entire production process of this compound to minimize its environmental impact. This involves a holistic approach that considers energy consumption, resource utilization, and waste generation.

The esterification of propylene glycol with hexanoic acid to produce this compound is a key step where process optimization can yield significant environmental benefits. Traditional esterification processes often rely on harsh catalysts and high temperatures, leading to significant energy consumption.

Modern approaches focus on:

Catalyst Innovation: The use of solid acid catalysts or enzymes (lipases) can enable the reaction to proceed under milder conditions, reducing energy requirements.

Process Intensification: Technologies like reactive distillation, which combines the chemical reaction and separation of products into a single unit, can lead to substantial energy savings and reduced capital costs. researchgate.net

Solvent Selection: The ideal scenario is a solvent-free reaction. When solvents are necessary, green solvents with low toxicity and high recyclability are preferred.

Waste minimization is a fundamental principle of green chemistry and a core tenet of the circular economy. In the context of this compound production, this involves:

High Atom Economy: The esterification reaction should be designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Catalyst Recycling: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is preferred over homogeneous catalysts that are difficult to recover.

Byproduct Valorization: If byproducts are unavoidable, opportunities for their use in other chemical processes are explored to create a more circular system.

The application of circular economy principles extends to the entire value chain. For instance, companies are increasingly adopting mass balance approaches to trace the flow of sustainable raw materials through complex production processes, ensuring the final product can be certified as bio-based or circular. dow.comchemanalyst.comdow.comspecialchem.com

Life Cycle Assessment (LCA) and Environmental Footprint Analysis

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. researchgate.net For this compound, an LCA would consider the environmental footprint of producing both propylene glycol and hexanoic acid, as well as the esterification process itself.

Several LCAs have been conducted on propylene glycol, comparing the environmental impact of the bio-based route with the traditional petrochemical route. These studies have consistently shown that the use of renewable glycerol as a feedstock leads to a significant reduction in greenhouse gas emissions. researchgate.netpetnology.com One study found that switching from petrochemical to renewables-based propylene glycol can reduce the climate change impact by 40% to 60%. researchgate.net Another ISO-certified LCA demonstrated a potential reduction of up to 81% in greenhouse gas emissions for plant-based mono-propylene glycol. petnology.com

The following table summarizes the key considerations in the sustainable production of this compound:

| Production Stage | Green Chemistry & Sustainability Considerations | Key Research Findings & Data |

| Propylene Glycol Sourcing | - Use of bio-based glycerol from biodiesel production. nih.gov- Catalytic hydrogenolysis for conversion of glycerol to propylene glycol. nih.gov | - Reduction in greenhouse gas emissions by 40-81% compared to petrochemical routes. researchgate.netpetnology.com |

| Hexanoic Acid Sourcing | - Use of bio-based hexanoic acid from fermentation. agrobiobase.com | - Companies are producing 100% bio-based natural hexanoic acid. agrobiobase.com |

| Esterification Process | - Use of green catalysts (e.g., enzymes, solid acids).- Process intensification (e.g., reactive distillation). researchgate.net- Solvent-free or use of green solvents. | - Optimization can lead to higher yields and reduced energy consumption. |

| Waste Management | - High atom economy reactions.- Catalyst recycling.- Byproduct valorization. | - Adherence to circular economy principles to minimize waste. dow.comchemanalyst.comdow.comspecialchem.com |

| Environmental Footprint | - Life Cycle Assessment (LCA) to quantify environmental impacts. researchgate.net | - LCAs of bio-based propylene glycol show significant environmental benefits. researchgate.netpetnology.com |

Comparative LCA of Conventional vs. Bio-based Production Routes

A comprehensive life cycle assessment (LCA) for this compound would encompass the environmental impacts associated with the production of its precursors—propylene glycol and hexanoic acid—as well as the esterification process itself. While specific LCA data for the final ester is not extensively available, a detailed analysis of the precursors provides a strong indication of the potential environmental benefits of a bio-based route.

The conventional production of propylene glycol relies on the hydration of propylene oxide, a derivative of petroleum. nih.gov In contrast, a prominent bio-based route involves the hydrogenolysis of glycerol, which is a co-product of biodiesel production. nih.gov This process aligns with the principles of a circular economy by valorizing a waste stream from another industrial process.

Similarly, hexanoic acid is traditionally produced through the oxidation of hexane, a component of fossil fuels. Bio-based routes for hexanoic acid production are emerging, primarily based on the fermentation of sugars and other renewable feedstocks.

The environmental performance of bio-based propylene glycol has been the subject of several studies. Research indicates that the transition from a petroleum-based economy to renewables-based production can decrease the environmental impact significantly. nih.gov For instance, the use of renewable propylene glycol derived from biomass can lead to a substantial reduction in greenhouse gas emissions compared to its petroleum-based counterpart. eesi.org

The following table provides a comparative overview of the climate change impact of different propylene glycol production routes.

| Production Route | Feedstock | Greenhouse Gas (GHG) Emissions (kg CO2 eq. per kg PG) |

| Conventional | Petroleum (via Propylene Oxide) | 4.17 |

| Bio-based | Glycerol (from Biodiesel) | 1.67 - 2.50 |

| Bio-based | Sucrose | 0.79 - 2.09 |

Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific technologies and system boundaries used in the life cycle assessments.

A key finding in the comparison of these production routes is the potential for a significant reduction in the carbon footprint when shifting to bio-based feedstocks. supergen-bioenergy.net However, it is also important to consider the broader environmental implications, as a shift of burden to agriculture-related indicators can occur with bio-based production.

Greenhouse Gas Emission Reduction Potentials

The adoption of bio-based precursors for the synthesis of this compound offers a direct pathway to reducing its associated greenhouse gas emissions. The magnitude of this reduction is largely dependent on the specific bio-based production technology employed for both propylene glycol and hexanoic acid.

For propylene glycol, studies have consistently demonstrated significant GHG emission reduction potential. The use of bio-based propylene glycol can result in a 61% reduction in greenhouse gas emissions compared to propylene glycol derived from petrochemical production. eesi.orgcorecheminc.com Other analyses have shown that the switch from petrochemical to renewables-based propylene glycol can lead to a reduction in climate change impact of between 40% and 60% kg CO2eq. nih.gov Some advanced bio-based production methods for mono-propylene glycol (MPG) claim even higher reduction potentials, with up to 81% lower GHG emissions compared to fossil-based and other bio-based incumbents. petnology.com One company's bio-propylene glycol is reported to generate 60% lower CO2 emissions in relation to petrochemical production. cefic.org

The following table summarizes the reported greenhouse gas emission reduction potentials for bio-based propylene glycol from various sources.

| Bio-based Feedstock/Process | Reported GHG Emission Reduction vs. Petrochemical Route |

| Glycerol (from Biodiesel) | 40% - 60% |

| Biomass (General) | 61% |

| Sucrose (Ray Technology™) | 50% - 81% |

Interfacial and Chemical Interactions of Propylene Glycol Dihexanoate in Advanced Systems

Intermolecular Interactions in Multicomponent Formulations

Propylene (B89431) glycol dihexanoate, a diester of propylene glycol and hexanoic acid, exhibits a distinct profile of intermolecular interactions that governs its behavior in complex multicomponent formulations such as emulsions, microemulsions, and lipid-based drug delivery systems. Its molecular structure, featuring a central polar propylene glycol moiety and two nonpolar hexanoate (B1226103) chains, allows it to participate in a range of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

In oil-in-water (O/W) emulsions, propylene glycol dihexanoate primarily resides in the oil phase. The lipophilic hexanoate chains readily interact with other nonpolar components through van der Waals forces, contributing to the stability of the oil droplets. The ester linkages introduce polarity, allowing for dipole-dipole interactions with other polar molecules at the oil-water interface. This amphiphilic nature, although weak, enables it to act as a co-emulsifier or stabilizer in some systems.

The stability and droplet size of nanoemulsions are significantly influenced by the intermolecular forces between the oil phase, surfactant, and co-surfactant. Propylene glycol diesters, such as propylene glycol dicaprylate/dicaprate, have been shown to form stable binary lipid systems with water-soluble surfactants like Tween 80, Cremophor EL, or TPGS, leading to the formation of stable microemulsions. pharmaexcipients.com The interaction between the propylene glycol backbone of the diester and the hydrophilic portions of the surfactants, alongside the van der Waals interactions between the fatty acid chains and the oil core, are crucial for the stability of these systems.

The presence of this compound can also influence the viscosity and texture of formulations. The entanglement of its aliphatic chains can increase the viscosity of the oil phase, which can be a desirable attribute in topical formulations.

Table 1: Influence of this compound on Intermolecular Interactions in a Model O/W Emulsion

| Formulation Component | Primary Interaction with this compound | Effect on Formulation Properties |

|---|---|---|

| Oil Phase (e.g., Mineral Oil) | Van der Waals forces between hexanoate chains and hydrocarbon chains of the oil. | Enhances miscibility and stability of the oil phase. |

| Aqueous Phase | Limited interaction; potential for weak hydrogen bonding at the interface. | Contributes to the formation of a stable oil-water interface. |

| Surfactant (e.g., Polysorbate 80) | Dipole-dipole interactions with the polar head group; van der Waals forces with the hydrophobic tail. | Acts as a co-emulsifier, reducing interfacial tension and stabilizing droplets. |

| Co-surfactant (e.g., Propylene Glycol) | Hydrogen bonding and dipole-dipole interactions. | Improves the flexibility of the interfacial film and enhances emulsion stability. |

Chemical Stability and Degradation Kinetics in Complex Matrices

The chemical stability of this compound is a critical factor in the shelf-life and efficacy of advanced formulations. The primary pathway of degradation for this compound is hydrolysis of the ester linkages, which can be influenced by several factors within a complex matrix, including pH, temperature, and the presence of enzymes.

Hydrolytic Degradation:

In aqueous environments, this compound can undergo hydrolysis to yield propylene glycol and two molecules of hexanoic acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly under acidic or alkaline conditions. In the context of an emulsion, the location of the this compound within the oil phase can offer some protection against hydrolysis, as the ester groups have limited exposure to the aqueous phase. However, at the oil-water interface, the ester linkages are more susceptible to hydrolytic cleavage.

Enzymatic Degradation:

In biological systems or formulations containing enzymes, the degradation of this compound can be accelerated. Lipases, which are enzymes that catalyze the hydrolysis of fats (esters), can efficiently break down this compound into its constituent alcohol and fatty acids. The rate of enzymatic degradation is dependent on the specific lipase (B570770), its concentration, temperature, and the pH of the system.

Oxidative Degradation:

While the ester groups themselves are not highly susceptible to oxidation, the hexanoate chains can undergo oxidation, particularly if they contain any degree of unsaturation (which is not the case for hexanoate, but could be for other fatty acid esters). This process is typically initiated by factors such as heat, light, and the presence of metal ions, and can lead to the formation of hydroperoxides, aldehydes, and other degradation products. The use of antioxidants in a formulation can help to mitigate oxidative degradation.

Table 2: Factors Affecting the Degradation Rate of this compound

| Factor | Effect on Degradation Rate | Primary Degradation Pathway Affected |

|---|---|---|

| Low pH (<4) | Increased | Acid-catalyzed hydrolysis |

| High pH (>8) | Increased | Base-catalyzed hydrolysis |

| Elevated Temperature | Increased | Hydrolysis and Oxidation |

| Presence of Lipases | Significantly Increased | Enzymatic hydrolysis |

| Exposure to UV Light | Increased | Oxidation |

| Presence of Metal Ions (e.g., Fe, Cu) | Increased | Oxidation |

Molecular Interactions with Biological Receptors and Biomimetic Systems

The interaction of this compound with biological membranes and receptors is of significant interest, particularly in the fields of topical drug delivery and cosmetics. Its physicochemical properties allow it to interact with the stratum corneum, the outermost layer of the skin, which serves as the primary barrier to the penetration of exogenous substances.

Interaction with the Stratum Corneum:

The stratum corneum is composed of corneocytes embedded in a lipid matrix, which is a highly organized structure of ceramides, cholesterol, and free fatty acids. Propylene glycol, the parent alcohol of this compound, is a known penetration enhancer that is thought to act by inserting into the hydrophilic headgroup regions of the lipid bilayers, thereby disrupting the lipid packing and increasing membrane fluidity. nih.govnih.gov

This compound, being a more lipophilic molecule due to its two hexanoate chains, is expected to interact differently with the stratum corneum. It is likely to partition into the hydrophobic core of the lipid bilayers. This intercalation can lead to a fluidization of the lipid matrix, which in turn can enhance the permeability of the skin to other molecules. The extent of this fluidization will depend on the concentration of this compound and the specific composition of the lipid matrix.

Molecular dynamics simulations of propylene glycol with model skin lipid bilayers have shown that it localizes in the hydrophilic headgroup regions and can increase the disorder of the lipid tails. nih.gov While specific studies on this compound are limited, it can be inferred that its longer, nonpolar chains would lead to a more significant disruption within the hydrophobic core of the lipid bilayers.

Interaction with Biological Receptors:

Direct interactions of this compound with specific biological receptors are not well-documented in publicly available literature. Its primary biological effect is likely to be non-specific, arising from its interactions with cell membranes. By altering membrane fluidity and permeability, it could indirectly influence the function of membrane-bound receptors and enzymes.

Table 3: Predicted Interactions of this compound with a Model Stratum Corneum Lipid Bilayer

| Molecular Moiety | Predicted Location within Lipid Bilayer | Primary Interaction | Effect on Bilayer Properties |

|---|---|---|---|

| Propylene Glycol Backbone | Interface between headgroups and hydrophobic core | Dipole-dipole interactions, potential for weak hydrogen bonding | Minor disruption of headgroup packing |

| Hexanoate Chains | Hydrophobic core | Van der Waals forces with lipid acyl chains | Increased disorder and fluidity of the lipid tails |

Q & A

Basic: What established synthesis methods are used for propylene glycol dihexanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

PGDH is synthesized via esterification of propylene glycol with hexanoic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (80–120°C). Key variables include:

- Molar ratio of reactants : Excess hexanoic acid improves esterification efficiency.

- Catalyst concentration : Higher concentrations accelerate reaction kinetics but may increase side products.

- Reflux duration : Extended reaction times (4–8 hours) enhance conversion but risk thermal degradation.

Purification involves vacuum distillation or solvent extraction to isolate PGDH from unreacted acids and glycol. Yield optimization requires balancing these parameters, with GC-MS or HPLC used to verify purity (>95% typical) .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

- FTIR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O ester bonds at 1200–1100 cm⁻¹ confirm ester formation.

- ¹H/¹³C NMR : Key signals include propylene glycol backbone protons (δ 1.0–1.5 ppm for CH₂ groups) and hexanoate methylene/methyl resonances (δ 0.8–2.3 ppm).

- GC-MS : Used to detect residual reactants or byproducts (e.g., monoesters) and quantify purity.

Cross-referencing these techniques ensures structural validation and identifies impurities exceeding 2–3% .

Advanced: How can researchers resolve contradictions in reported solubility parameters of PGDH across studies?

Methodological Answer:

Discrepancies often arise from:

- Solvent polarity : PGDH’s lipophilic nature (logP ~4.5) necessitates non-polar solvents (e.g., hexane) for optimal solubility. Studies using polar solvents (e.g., ethanol) may underreport solubility.

- Temperature control : Solubility increases with temperature; inconsistent thermal equilibration (e.g., 25°C vs. 37°C) skews results.

- Measurement techniques : Gravimetric vs. spectrophotometric methods yield variability.

Standardization using OECD Guideline 105 (water solubility) and Hansen solubility parameters improves reproducibility. Parallel experiments under controlled conditions (e.g., 25°C, inert atmosphere) are advised .

Advanced: What experimental design considerations are critical for studying PGDH’s thermal degradation kinetics?

Methodological Answer:

- Atmospheric control : Use thermogravimetric analysis (TGA) under nitrogen (inert) vs. oxygen (oxidative) to differentiate degradation pathways.

- Heating rates : Isothermal (fixed temperature) vs. dynamic (ramped temperature) methods impact activation energy calculations.

- Sample preparation : Ensure homogeneous dispersion to avoid localized degradation.

- Analytical endpoints : Monitor mass loss (TGA), volatile byproducts (GC-MS), and structural changes (FTIR). For kinetic modeling, apply the Flynn-Wall-Ozawa method to non-isothermal data .

Basic: What are the primary research applications of PGDH in material science?

Methodological Answer:

PGDH serves as:

- Plasticizer : Enhances flexibility in bio-based polymers (e.g., polyhydroxyalkanoates) by reducing glass transition temperature (Tg).

- Solvent : Used in green chemistry for dissolving hydrophobic compounds in polymer synthesis.

- Surfactant precursor : Modifies surface tension in emulsion systems.

Studies should quantify its compatibility with host matrices (e.g., via DSC for Tg shifts) and assess leaching risks under operational conditions .

Advanced: How can researchers address conflicting data on PGDH’s biocompatibility in biomedical applications?

Methodological Answer:

- In vitro assays : Use ISO 10993-5 guidelines for cytotoxicity (e.g., MTT assay on L929 fibroblasts).

- Hydrolysis stability : Test degradation in physiological buffers (pH 7.4, 37°C) to assess ester bond lability.

- Model organisms : Compare toxicity thresholds in Danio rerio (zebrafish) vs. in vitro models to evaluate species-specific responses.

Contradictions often stem from varying impurity profiles (e.g., residual hexanoic acid) or assay sensitivity. Purify PGDH to >99% and include positive/negative controls .

Basic: What standardized protocols exist for quantifying PGDH in environmental samples?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; hexane for lipid-rich matrices.

- Quantification : HPLC with UV detection (210 nm) or LC-MS/MS for trace levels.

- Calibration : Use internal standards (e.g., deuterated PGDH) to correct matrix effects.

Validate methods via spike-recovery tests (85–115% acceptable) and adherence to EPA Method 8270 for reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in PGDH synthesis for reproducible research?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR/NIR to monitor reaction progression in real time.

- Quality by Design (QbD) : Use factorial design (e.g., Taguchi method) to optimize critical parameters (pH, temperature).

- Post-synthesis treatment : Recrystallize from anhydrous ethanol to standardize crystallinity.

Document raw material sources (e.g., hexanoic acid purity) and storage conditions (e.g., desiccated, 4°C) to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.